2-Chlorothiophene (CAS: 96-43-5) is a halogenated heteroaromatic building block widely utilized in pharmaceutical manufacturing, agrochemical synthesis, and materials science. As an alpha-substituted thiophene, it exists as a clear liquid with a boiling point of 127–129 °C, offering excellent solubility in standard organic solvents and straightforward purification via distillation [1]. In industrial procurement, it is primarily valued as the definitive starting material for 2,5-disubstituted thiophene cores—most notably in the synthesis of the blockbuster anticoagulant Rivaroxaban—and as a highly stable, cost-effective alternative to brominated analogs for controlled cross-coupling and metalation reactions[2].
Substituting 2-chlorothiophene with 2-bromothiophene or unsubstituted thiophene introduces severe process inefficiencies and purity risks. While 2-bromothiophene exhibits higher innate reactivity, it is highly prone to over-reaction, polyhalogenation, and uncontrolled halogen dance reactions under basic conditions, leading to complex mixtures of polybromothiophenes that are difficult to separate [1]. Conversely, starting from unsubstituted thiophene requires downstream halogenation steps that suffer from poor regioselectivity, generating mixtures of 2-chloro and 3-chloro isomers. Procuring 2-chlorothiophene locks in the critical alpha-position substitution, ensuring predictable regiocontrol, higher thermodynamic stability, and streamlined purification in multi-step syntheses [2].
In the industrial synthesis of the anticoagulant Rivaroxaban, the critical 5-chlorothiophene-2-carboxylic acid (or acid chloride) intermediate is generated directly from 2-chlorothiophene. Direct reaction of 2-chlorothiophene with oxalyl chloride yields 5-chlorothiophene-2-carbonyl chloride with an 85% conversion rate and 71% isolated yield [1]. Attempting to use unsubstituted thiophene requires a highly unselective downstream chlorination step that generates unwanted isomers, complicating purification.
| Evidence Dimension | Yield and regiocontrol in 5-substituted thiophene-2-carbonyl chloride synthesis |
| Target Compound Data | 85% conversion, 71% yield of the specific 5-chloro-2-carbonyl chloride intermediate |
| Comparator Or Baseline | Unsubstituted thiophene (requires multi-step, unselective downstream chlorination) |
| Quantified Difference | Direct alpha-acylation vs multi-step unselective halogenation |
| Conditions | Reaction with oxalyl chloride at 180 °C in sulfolane |
Eliminates a problematic downstream halogenation step, significantly improving overall yield and purity for blockbuster pharmaceutical manufacturing.
While brominated thiophenes are often selected for their high reactivity, they suffer from poor chemoselectivity under strongly basic or nucleophilic conditions. In halogen dance reactions (HDR) and acetylide couplings, 2-bromothiophene reacts vigorously but uncontrollably, yielding complex mixtures of dibromothiophene, tribromothiophene, and tetrabromothiophene [1]. In contrast, 2-chlorothiophene avoids these spontaneous polyhalogenation pathways, allowing for controlled, selective functionalization without generating intractable polymeric or polyhalogenated byproducts.
| Evidence Dimension | Chemoselectivity under strongly basic coupling conditions |
| Target Compound Data | Resists spontaneous polyhalogenation / halogen dance |
| Comparator Or Baseline | 2-Bromothiophene (yields complex mixtures of di-, tri-, and tetrabromothiophenes) |
| Quantified Difference | Complete avoidance of spontaneous polyhalogenation side-reactions |
| Conditions | Strongly basic conditions (e.g., sodium acetylide in liquid ammonia) |
Prevents the formation of complex polyhalogenated impurities, reducing the burden on downstream chromatographic purification in industrial synthesis.
For applications requiring high-temperature processing or long-term storage, the position of the halogen substituent critically impacts molecular stability. Computational and thermochemical analyses demonstrate that 2-chlorothiophene possesses a standard enthalpy of formation (ΔfH° 298) of 46.507 kcal/mol, which is lower than that of its beta-substituted counterpart, 3-chlorothiophene (47.330 kcal/mol) [1]. This enhanced thermodynamic stability is attributed to greater resonance stabilization and charge delocalization at the alpha position.
| Evidence Dimension | Standard enthalpy of formation (ΔfH° 298) |
| Target Compound Data | 46.507 kcal/mol |
| Comparator Or Baseline | 3-Chlorothiophene (47.330 kcal/mol) |
| Quantified Difference | 0.823 kcal/mol greater thermodynamic stability |
| Conditions | Thermochemical calculation (CBS-QB3 level of theory) at 298 K |
Ensures more predictable thermal behavior and longer shelf-life stability during bulk storage and high-temperature industrial processing.
2-Chlorothiophene is the definitive starting material for synthesizing 5-chlorothiophene-2-carboxylic acid and its acid chloride, which are critical building blocks for Rivaroxaban and other factor Xa inhibitors [1].
Ideal for use in advanced cross-coupling reactions where 2-bromothiophene would lead to excessive homocoupling, polyhalogenation, or uncontrolled halogen dance reactions, allowing for the controlled synthesis of complex multi-aryl materials[2].
Serves as a monomeric precursor for synthesizing chlorinated polythiophenes, where the alpha-chlorine substituent enables fine-tuning of the polymer's electronic properties and conjugation character[3].
Flammable;Acute Toxic;Irritant